2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate
Description
This compound is a benzodioxin derivative featuring two trifluoromethanesulfonyl (triflate) groups at positions 5 and 7, along with a 2,2-dimethyl-4-oxo moiety. Triflate groups are highly electron-withdrawing, making the compound reactive in nucleophilic substitution reactions, particularly in Suzuki couplings or as intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
[2,2-dimethyl-4-oxo-5-(trifluoromethylsulfonyloxy)-1,3-benzodioxin-7-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O9S2/c1-10(2)24-6-3-5(26-28(20,21)11(13,14)15)4-7(8(6)9(19)25-10)27-29(22,23)12(16,17)18/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZNGFVMXJHHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C(=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate is a complex chemical compound with significant biological implications. This article reviews its biological activity, potential applications in pharmacology, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₈F₆O₉S₂
- Molecular Weight : 474.31 g/mol
- CAS Number : 603044-07-1
Cytotoxicity
Recent studies have indicated that related compounds exhibit cytotoxic properties. For instance, a coumarin derivative showed an IC₅₀ value of 8.10 μM against Jurkat T cells, suggesting that structural analogs may also possess significant cytotoxicity against various cancer cell lines . Although direct studies on the specific compound are sparse, the presence of similar functional groups implies potential anticancer activity.
Antimicrobial Activity
Compounds with sulfonyl groups have been shown to possess antimicrobial properties. The trifluoromethanesulfonate group could enhance interactions with microbial enzymes or membranes, leading to increased antimicrobial efficacy. However, specific data on this compound's antimicrobial activity remains to be thoroughly investigated.
Study 1: Cytotoxic Effects
A study examining structurally similar compounds reported varying degrees of cytotoxicity against different cancer cell lines. The findings suggested that modifications in the molecular structure significantly impact biological activity. The study highlighted the importance of substituents in determining the potency of these compounds .
Study 2: Antimicrobial Potential
Research into sulfonyl derivatives has demonstrated their potential as antimicrobial agents. For example, certain sulfonyl-containing compounds were effective against Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for similar applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester (CAS 532394-17-5)
- Structural Differences : A methoxy group replaces the triflate at position 6.
- Reactivity : The methoxy group is less electron-withdrawing than triflate, reducing electrophilicity at position 7. This decreases reactivity in substitution reactions compared to the target compound .
- Applications : Used as an intermediate in organic synthesis, particularly where milder leaving groups are required .
4-[5-Difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic Acid Derivatives
- Structural Differences : Features a benzimidazole core with sulfonyl and sulfinyl groups, differing from the benzodioxin backbone.
- Reactivity : The sulfinyl group introduces chirality, impacting biological activity. The benzimidazole core enhances stability in acidic environments, unlike the benzodioxin system .
- Applications: Potential use in proton pump inhibitors or antiviral agents due to benzimidazole’s pharmacological relevance .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
- Structural Differences : Triazine-based sulfonylureas vs. benzodioxin triflates.
- Reactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mode of action unrelated to triflate’s role as a leaving group.
7-((R)-2-Hydroxy-1-(((R)-2-hydroxy-2-methyl-1-phenylpropyl)amino)ethyl)-5-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl Trifluoromethanesulfonate
- Structural Differences : Hydroxy and methoxymethoxy substituents instead of triflates.
- Physicochemical Properties : LogP = 4.23 (moderate lipophilicity), whereas the target compound’s dual triflates likely reduce logP, increasing polarity .
Comparative Data Table
Key Research Findings
- Triflate vs. Methoxy : Triflate groups enhance electrophilicity, enabling participation in palladium-catalyzed cross-couplings, whereas methoxy derivatives are more stable and less reactive .
- Core Structure Impact : Benzodioxins with triflates (target compound) are preferred in synthetic chemistry for their leaving group efficiency, while benzimidazole sulfonates () are tailored for biological activity .
- LogP and Solubility : The target compound’s dual triflates likely reduce lipophilicity (compared to ’s logP = 4.23), improving aqueous solubility for industrial applications .
- Synthetic Routes : Analogous compounds () are synthesized via nucleophilic displacement or cyclization reactions, suggesting the target compound could be derived from similar methodologies .
Preparation Methods
General Synthetic Strategy
The preparation of this triflate-substituted benzodioxin derivative typically involves the following key steps:
- Formation of a benzodioxin intermediate with appropriate hydroxyl or oxo functionalities.
- Introduction of trifluoromethanesulfonyl (triflate) groups via sulfonylation reactions using trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride.
- Use of acid catalysts and controlled reaction conditions to optimize yield and purity.
Esterification and Cyclization Precursor Steps
A relevant industrial method for preparing related benzodioxin intermediates involves:
- Esterification: Glycerol reacts with carboxylic acids under acid catalysis (e.g., methanesulfonic acid, p-toluenesulfonic acid) at 90–150 °C for 0.5–4 hours to produce carboxylic acid glycerol monopropyl esters.
- Ketal Cyclization: The ester intermediate undergoes cyclization with acetone at 20–50 °C for 0.5–3 hours in the presence of acid catalysts to form the benzodioxin ring system.
- Hydrolysis: The cyclized intermediate is hydrolyzed under alkaline conditions (e.g., 32 wt% NaOH at 60 °C for 30 minutes) to yield the hydroxymethyl benzodioxin derivative, which can be further functionalized.
Introduction of Trifluoromethanesulfonate Groups
The key step to obtain the title compound is the triflation of the hydroxyl or phenolic positions on the benzodioxin ring:
- Reagents: Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) are commonly used.
- Conditions: Typically performed in anhydrous solvents such as dichloromethane at low temperatures (0 to 5 °C) to avoid side reactions.
- Catalysts/Base: Pyridine or triethylamine is used to scavenge the generated acid and promote the reaction.
- Outcome: This step yields the triflate ester with high selectivity and purity, often exceeding 95% after purification.
Detailed Reaction Conditions and Parameters
| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Catalyst/Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Esterification | Glycerol + Carboxylic acid + Acid catalyst | 90–150 | 0.5–4 | Methanesulfonic acid, p-Toluenesulfonic acid | ~96 | 98.5 |
| Ketal Cyclization | Ester intermediate + Acetone + Acid catalyst | 20–50 | 0.5–3 | Methanesulfonic acid | High | High |
| Hydrolysis | Cyclized intermediate + NaOH solution | 60 | 0.5 | 32 wt% NaOH | High | 98.5 |
| Triflation (Sulfonylation) | Benzodioxin intermediate + Tf2O or TfCl + base (pyridine) | 0–5 | 0.5–2 | Pyridine or triethylamine | >90 | >95 |
Data compiled from industrial patent disclosures and chemical supplier documentation.
Research Findings and Optimization Notes
- Catalyst Selection: Methanesulfonic acid is preferred for esterification and cyclization due to its strong acidity and ease of removal by aqueous extraction, improving environmental friendliness and reaction selectivity.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor reaction progress and purity.
- Purification: After triflation, purification by silica gel chromatography or recrystallization ensures removal of unreacted starting materials and side products.
- Yield Optimization: Molar ratios of reactants and catalyst loading are critical; a molar ratio of glycerol to carboxylic acid of 1:1 and catalyst loading of 0.05–10% relative to glycerol optimize esterification yield.
- Environmental Considerations: The described industrial process emphasizes green chemistry principles by minimizing waste and using recyclable catalysts and solvents.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity, and how can competing side reactions be minimized?
- Methodology:
- Step 1: Optimize reaction stoichiometry, particularly for sulfonate esterification. Excess trifluoromethanesulfonic anhydride (TFAA) may improve sulfonyloxy group incorporation but risks over-sulfonation.
- Step 2: Use anhydrous conditions with inert gas purging (e.g., N₂) to prevent hydrolysis of reactive intermediates.
- Step 3: Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethanesulfonate (TfO⁻) incorporation .
- Step 4: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (chloroform/petroleum ether) to isolate the product .
Q. How can the stability of the benzodioxin core under acidic/basic conditions be assessed experimentally?
- Methodology:
- Step 1: Perform accelerated degradation studies in buffered solutions (pH 2–12) at 40–60°C.
- Step 2: Analyze degradation products using HPLC-MS to identify cleavage points (e.g., lactone ring opening or sulfonate hydrolysis) .
- Step 3: Compare stability trends with structurally similar compounds (e.g., 4-oxo-2,3-dihydrobenzodioxin derivatives) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic effects of the dual triflate groups on reactivity?
- Methodology:
- Step 1: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces (EPS) and partial charges on sulfonate oxygens .
- Step 2: Correlate computational data with experimental nucleophilic substitution rates (e.g., reaction with amines or thiols) to validate predictive models .
- Step 3: Use molecular dynamics (MD) simulations to study solvation effects on sulfonate group accessibility .
Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?
- Methodology:
- Step 1: Conduct systematic solubility screenings in DMSO, DMF, and acetonitrile at varying temperatures (25–60°C).
- Step 2: Characterize solvated forms via X-ray crystallography or <sup>1</sup>H/<sup>19</sup>F NMR to detect solvent adducts .
- Step 3: Compare results with structurally analogous sulfonates (e.g., aryl triflates in ) to identify trends in solvent-solute interactions .
Q. What strategies can differentiate between regioisomeric byproducts during synthesis?
- Methodology:
- Step 1: Use <sup>13</sup>C DEPT NMR to assign carbonyl (C=O) and quaternary carbon signals in the benzodioxin core.
- Step 2: Employ high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm molecular formulas of impurities .
- Step 3: Compare experimental IR spectra (e.g., C=O stretches at ~1750 cm⁻¹) with DFT-simulated vibrational modes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic activity of this compound in cross-coupling reactions?
- Methodology:
- Step 1: Replicate experiments under standardized conditions (e.g., Pd(PPh₃)₄ catalyst, anhydrous DMF, 80°C).
- Step 2: Quantify trace moisture content (Karl Fischer titration) to assess its impact on triflate leaving-group efficacy .
- Step 3: Cross-reference with patent literature (e.g., ) to identify unoptimized variables (e.g., ligand choice or base stoichiometry).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
